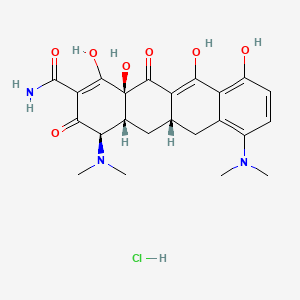![molecular formula C23H25ClO10 B13853392 (2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenirofibrate Acyl-beta-D-glucuronide (Mixture of Diastereomers): is a metabolite of fenofibrate, a lipid-lowering agent used to treat hyperlipidemia and hypertriglyceridemia . This compound is formed through the glucuronidation of fenofibrate, which is a process where a glucuronic acid moiety is added to the parent drug. The molecular formula of Fenirofibrate Acyl-beta-D-glucuronide is C23H25ClO10, and it has a molecular weight of 496.89 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate Acyl-beta-D-glucuronide involves the glucuronidation of fenofibrate. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme uridine diphosphate-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of Fenirofibrate Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fenirofibrate Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acyl moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Hydrolysis: Fenofibrate and glucuronic acid.
Oxidation: Oxidized derivatives of the phenolic hydroxyl group.
Reduction: Reduced forms of the acyl moiety.
Wissenschaftliche Forschungsanwendungen
Fenirofibrate Acyl-beta-D-glucuronide has several scientific research applications:
Wirkmechanismus
Fenirofibrate Acyl-beta-D-glucuronide exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein cholesterol, and an increase in high-density lipoprotein cholesterol . The compound also influences the expression of apolipoproteins, which play a crucial role in lipid transport and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibric Acid: The active metabolite of fenofibrate, which also activates PPARα and has similar lipid-lowering effects.
Gemfibrozil: Another fibric acid derivative that activates PPARα but has a different chemical structure.
Clofibrate: An older fibric acid derivative with similar lipid-lowering properties but less commonly used due to safety concerns.
Uniqueness
Fenirofibrate Acyl-beta-D-glucuronide is unique due to its specific glucuronidation, which influences its pharmacokinetics and pharmacodynamics. Unlike other fibric acid derivatives, this compound is specifically formed from fenofibrate and has distinct metabolic and excretion pathways.
Eigenschaften
Molekularformel |
C23H25ClO10 |
|---|---|
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1 |
InChI-Schlüssel |
UJNGWDHZBYRDRO-DZRRNSCISA-N |
Isomerische SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
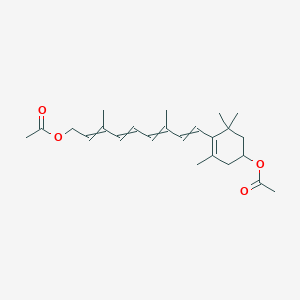
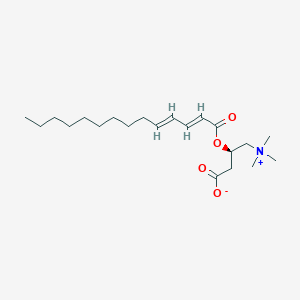
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
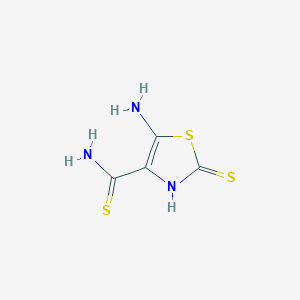
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
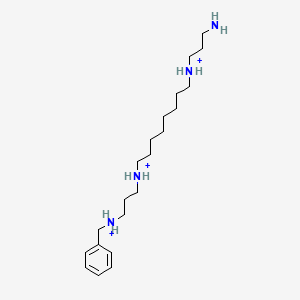
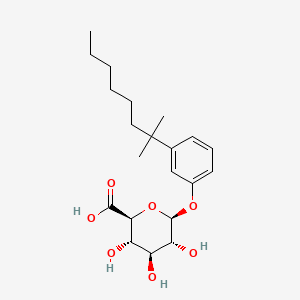
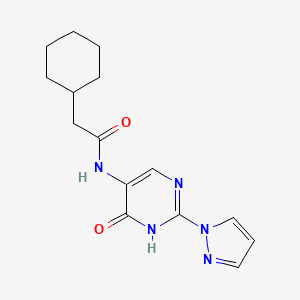
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
